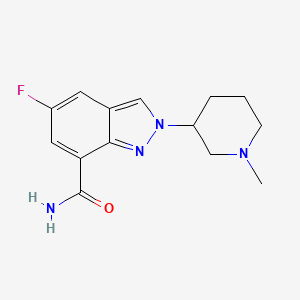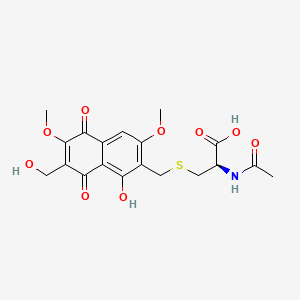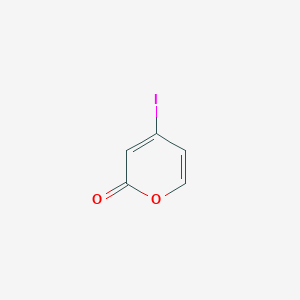
4-Iodo-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-pyran-2-one is a derivative of pyrone, a six-membered conjugated cyclic ester. This compound is characterized by the presence of an iodine atom at the fourth position of the pyran-2-one ring. Pyrones, including this compound, are known for their diverse biological activities and are used as building blocks in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Iodo-pyran-2-one can be synthesized through various synthetic methods. One common approach involves the iodination of pyran-2-one derivatives using iodine or iodine monochloride in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, ensuring high yields and purity .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and scalability. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the iodination process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed:
- Substituted pyran-2-one derivatives
- Oxidized or reduced pyran-2-one compounds
- Cyclized heterocyclic compounds
Aplicaciones Científicas De Investigación
4-Iodo-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer properties, making it valuable in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials science
Mecanismo De Acción
The mechanism of action of 4-Iodo-pyran-2-one involves its interaction with specific molecular targets and pathways. The iodine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
2-Iodo-pyran-4-one: Similar structure but with iodine at a different position.
4-Bromo-pyran-2-one: Bromine instead of iodine, leading to different reactivity.
4-Chloro-pyran-2-one: Chlorine substitution, affecting its chemical properties.
Uniqueness: 4-Iodo-pyran-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The iodine atom’s size and electronegativity influence the compound’s interactions with biological molecules, making it a valuable tool in various research applications .
Propiedades
Número CAS |
847822-71-3 |
|---|---|
Fórmula molecular |
C5H3IO2 |
Peso molecular |
221.98 g/mol |
Nombre IUPAC |
4-iodopyran-2-one |
InChI |
InChI=1S/C5H3IO2/c6-4-1-2-8-5(7)3-4/h1-3H |
Clave InChI |
VVQSWWQWGJAVTR-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=O)C=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



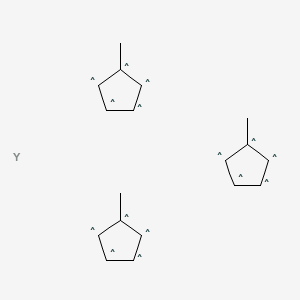
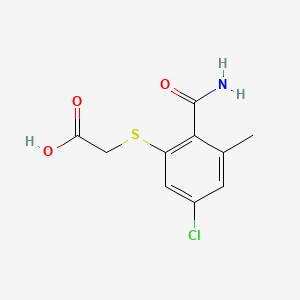

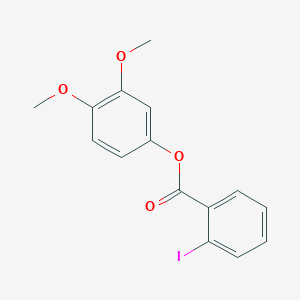
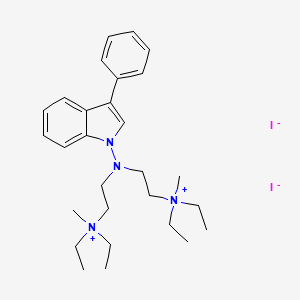
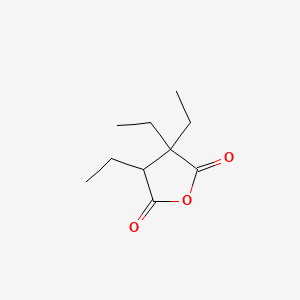
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)




